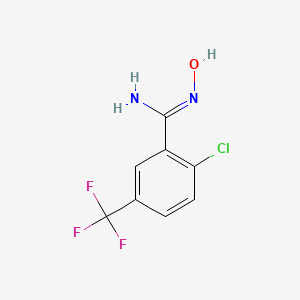
2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine is a chemical compound with the molecular formula C8H6ClF3N2O and a molecular weight of 238.59 g/mol It is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a benzamidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine typically involves the reaction of 2-chloro-5-trifluoromethylbenzonitrile with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the amidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
科学研究应用
2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its amidine structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine involves its interaction with molecular targets such as enzymes. The compound’s amidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-trifluoromethylbenzonitrile
- 2-Chloro-5-trifluoromethylbenzaldehyde
- 2-Chloro-5-trifluoromethylpyridine
Uniqueness
2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine is unique due to the presence of both a hydroxy group and an amidine group, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group also enhances its lipophilicity and metabolic stability compared to similar compounds.
属性
分子式 |
C8H6ClF3N2O |
|---|---|
分子量 |
238.59 g/mol |
IUPAC 名称 |
2-chloro-N'-hydroxy-5-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14-15/h1-3,15H,(H2,13,14) |
InChI 键 |
DUUDOFQOEGOLQM-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C(=N/O)/N)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=NO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


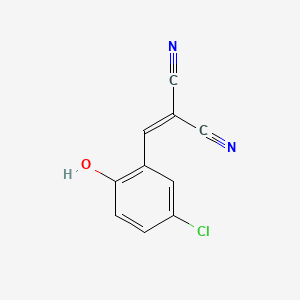

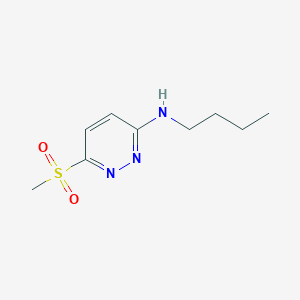


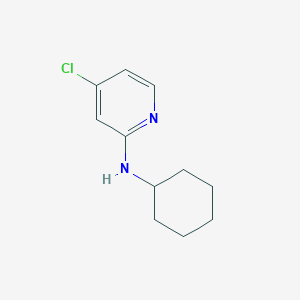
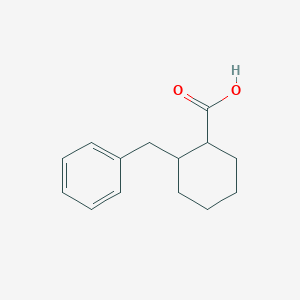
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
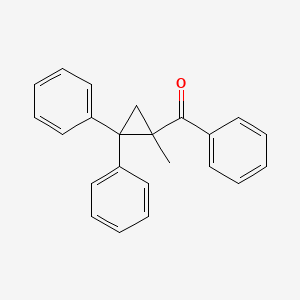

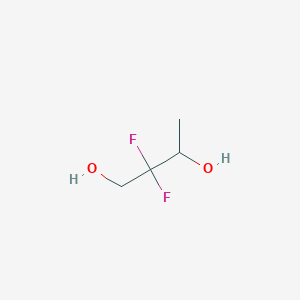
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)

